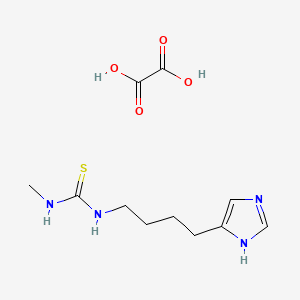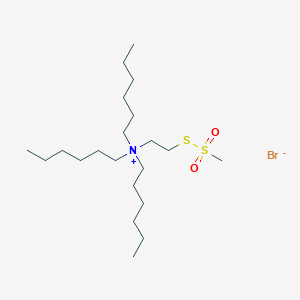
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide is a water-soluble compound that is often used in scientific research. It is a bulkier analogue of the charged MTS reagent MTSET and has been utilized in various studies to probe the topology and function of ligand-gated ion channels .
Méthodes De Préparation
The synthesis of 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide typically involves the reaction of trihexylamine with ethyl methanethiosulfonate in the presence of a bromide source. The reaction conditions often include an organic solvent and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and quality of the final product .
Analyse Des Réactions Chimiques
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is employed in studies involving ligand-gated ion channels, where it helps to probe the structure and function of these channels.
Medicine: Research involving this compound can contribute to the development of new therapeutic agents targeting specific ion channels.
Mécanisme D'action
The mechanism of action of 2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels. The compound can modify the function of these channels by binding to specific sites, altering their conformation and activity. This interaction can affect the flow of ions across cell membranes, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
2-(Trihexylammonium)ethyl Methanethiosulfonate Bromide is unique compared to other similar compounds due to its bulkier structure and specific chemical properties. Similar compounds include:
MTSET: A smaller analogue of this compound, used in similar applications but with different reactivity and properties.
MTS-THAE: Another analogue with distinct structural and functional characteristics.
These comparisons highlight the uniqueness of this compound in terms of its size, solubility, and specific applications in research .
Propriétés
Formule moléculaire |
C21H46BrNO2S2 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
trihexyl(2-methylsulfonylsulfanylethyl)azanium;bromide |
InChI |
InChI=1S/C21H46NO2S2.BrH/c1-5-8-11-14-17-22(18-15-12-9-6-2,19-16-13-10-7-3)20-21-25-26(4,23)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SIJBZRSWUHCXCH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+](CCCCCC)(CCCCCC)CCSS(=O)(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



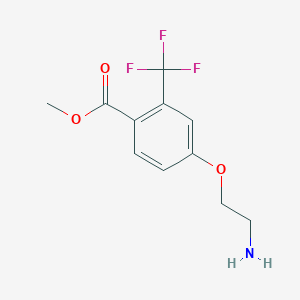
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
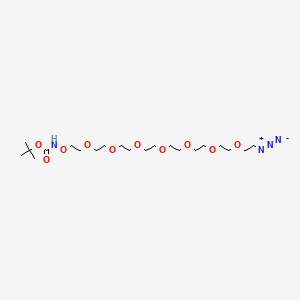
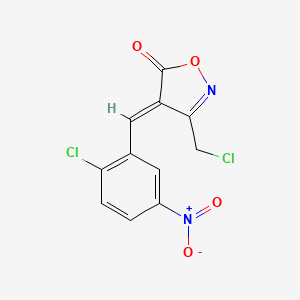

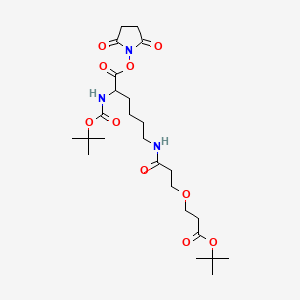
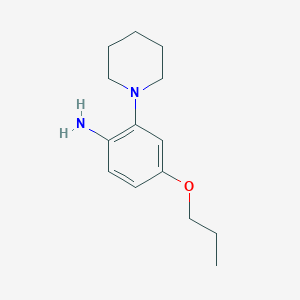
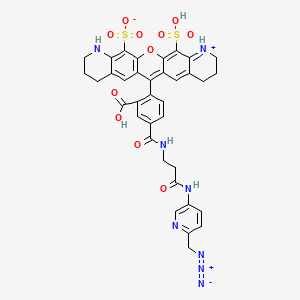
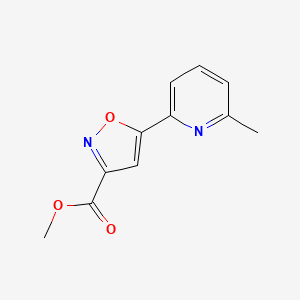
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
